1-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine
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Overview
Description
1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the fluorophenyl group enhances the compound’s chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-fluorobenzoyl hydrazine with carbon disulfide and subsequent cyclization with hydrazine hydrate to form the thiadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
1-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties due to its ability to disrupt DNA replication.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine involves its interaction with biological macromolecules. The compound can bind to DNA, inhibiting its replication and transcription processes. This leads to the disruption of cellular functions, making it effective against bacterial and cancer cells. The fluorophenyl group enhances its binding affinity and specificity towards molecular targets .
Comparison with Similar Compounds
1,3,4-Thiadiazole: The parent compound with similar biological activities.
1,2,4-Thiadiazole: Another isomer with distinct chemical properties.
1,2,3-Thiadiazole: Known for its unique reactivity and applications.
Uniqueness: 1-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine stands out due to the presence of the fluorophenyl group, which enhances its chemical stability and biological activity compared to other thiadiazole derivatives. This makes it a promising candidate for further research and development in various fields .
Properties
CAS No. |
1505610-39-8 |
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Molecular Formula |
C10H10FN3S |
Molecular Weight |
223.3 |
Purity |
90 |
Origin of Product |
United States |
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